![molecular formula C9H15NO2S2 B14427813 Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- CAS No. 81994-78-7](/img/structure/B14427813.png)
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone and a piperidinylthioxomethylthio group. It is known for its potential in targeted protein degradation, making it a valuable tool in chemical biology and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with piperidinylthioxomethylthio compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
化学反応の分析
Types of Reactions
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
科学的研究の応用
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of protein degradation pathways and the development of targeted protein degraders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- involves its interaction with specific molecular targets, leading to the degradation of target proteins. The compound acts as a ligand that binds to the target protein, facilitating its recognition and degradation by the cellular machinery. This process is mediated through the ubiquitin-proteasome pathway, where the compound tags the target protein for degradation .
類似化合物との比較
Similar Compounds
Propanoic acid: A simpler carboxylic acid with antimicrobial properties.
3-Phenylpropionic acid: A compound with a benzene ring conjugated to a propanoic acid, used in various chemical applications.
Uniqueness
Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]- stands out due to its unique structure and its ability to act as a targeted protein degrader. This property makes it a valuable tool in chemical biology and drug discovery, distinguishing it from other similar compounds .
特性
CAS番号 |
81994-78-7 |
|---|---|
分子式 |
C9H15NO2S2 |
分子量 |
233.4 g/mol |
IUPAC名 |
3-(piperidine-1-carbothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H15NO2S2/c11-8(12)4-7-14-9(13)10-5-2-1-3-6-10/h1-7H2,(H,11,12) |
InChIキー |
HIQRGZLRYIIPLT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=S)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
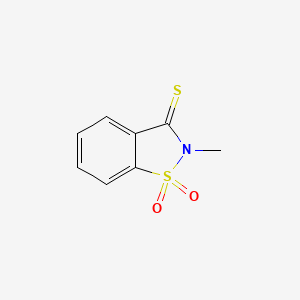
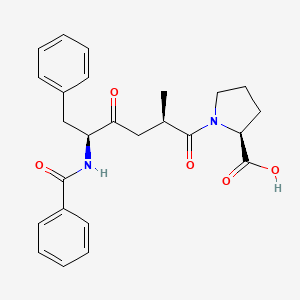
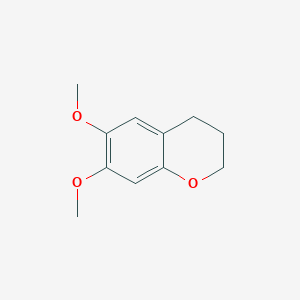
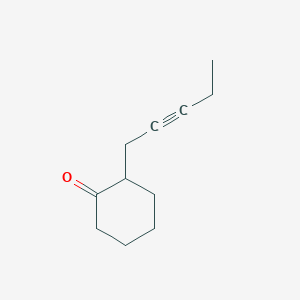
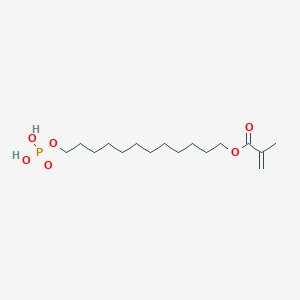
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
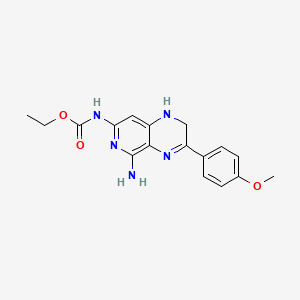
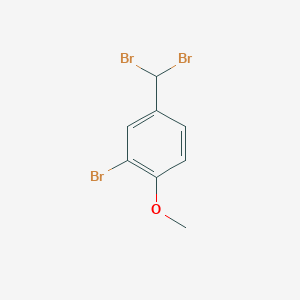
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
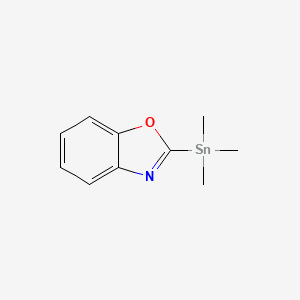
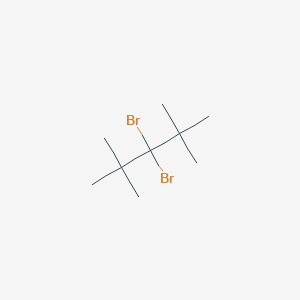
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
